3-({4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]phenoxy}methyl)benzoic acid
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Overview
Description
3-({4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]phenoxy}methyl)benzoic acid is a complex organic compound with a unique structure that includes a cyclopenta[b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]phenoxy}methyl)benzoic acid typically involves multiple steps. The starting materials often include substituted benzoic acids and cyclopenta[b]pyridine derivatives. The key steps in the synthesis may involve:
Formation of the cyclopenta[b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization of the core: Introduction of amino, cyano, and methyl groups through various substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-({4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]phenoxy}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-({4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]phenoxy}methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]phenoxy}methyl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{3-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2,5-diphenyl-1H-pyrrol-1-yl}benzoate .
- {4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-chlorophenoxy}acetic acid .
Uniqueness
3-({4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]phenoxy}methyl)benzoic acid stands out due to its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C27H20N4O3 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
3-[[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-5-ylidene)methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C27H20N4O3/c1-15-21(24-16(2)23(13-29)26(30)31-25(24)22(15)12-28)11-17-6-8-20(9-7-17)34-14-18-4-3-5-19(10-18)27(32)33/h3-11H,14H2,1-2H3,(H2,30,31)(H,32,33)/b21-11- |
InChI Key |
OBZVFZVXSSJHEK-NHDPSOOVSA-N |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)OCC4=CC(=CC=C4)C(=O)O)C(=C(C(=N2)N)C#N)C)C#N |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)OCC4=CC(=CC=C4)C(=O)O)C(=C(C(=N2)N)C#N)C)C#N |
Origin of Product |
United States |
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